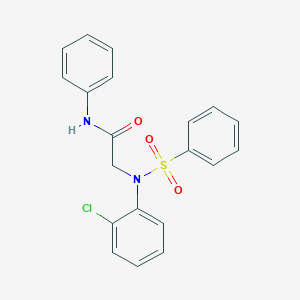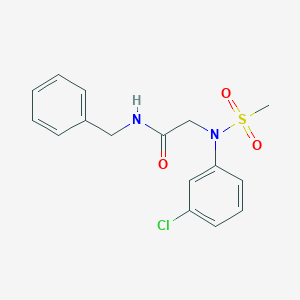
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of compounds known as mGluR2/3 agonists, which are known to modulate glutamate neurotransmission in the brain. In
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to modulate glutamate neurotransmission in the brain, which is thought to play a role in the pathophysiology of these disorders. In preclinical studies, this compound has been shown to improve cognitive function, reduce anxiety, and attenuate drug-seeking behavior.
Mecanismo De Acción
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is a selective agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). These receptors are located presynaptically on glutamatergic neurons and modulate the release of glutamate, the primary excitatory neurotransmitter in the brain. Activation of mGluR2/3 by this compound reduces glutamate release, which has been shown to have beneficial effects in various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce glutamate release in the prefrontal cortex, improve cognitive function, and reduce anxiety-like behavior. It has also been shown to attenuate drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has several advantages for lab experiments. It is highly selective for mGluR2/3, which reduces the potential for off-target effects. It also has good bioavailability, which allows for easy administration in animal studies. However, one limitation of this compound is that it has a relatively short half-life, which may limit its efficacy in some experimental paradigms.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in schizophrenia. Another area of interest is the development of more potent and selective mGluR2/3 agonists, which may have improved efficacy and fewer side effects. Finally, further studies are needed to elucidate the precise mechanisms underlying the beneficial effects of this compound in various neurological disorders.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide involves several steps, starting with the condensation of 4-methoxybenzaldehyde and methylamine to form N-methyl-4-methoxybenzylamine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding imine. Reduction of the imine with sodium borohydride yields the final product, this compound.
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-18(11-7-9-12(20-2)10-8-11)16(19)15-13-5-3-4-6-14(13)17-21-15/h7-10H,3-6H2,1-2H3 |
Clave InChI |
NNPASFPMMYOPIJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
SMILES canónico |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

